(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl
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Overview
Description
The compound (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl is a chemical entity that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-bromobenzyl substituent, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the 4-bromobenzyl group: The 4-bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group.
Formation of the benzyl ester: The carboxylic acid group is esterified using benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the Boc protecting group and the 4-bromobenzyl substituent enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2R,4R)-2-(4-bromobenzyl)-4-aminopentanedioic acid
- (4R)-Boc-4-(2-bromobenzyl)-Pyr-OBzl
Uniqueness
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the Boc protecting group and the 4-bromobenzyl substituent differentiates it from other similar compounds, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C17H20BrNO5 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
(3R)-3-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO5/c1-17(2,3)24-16(23)19-13(20)9-11(14(19)15(21)22)8-10-4-6-12(18)7-5-10/h4-7,11,14H,8-9H2,1-3H3,(H,21,22)/t11-,14?/m1/s1 |
InChI Key |
KFNRAELQSAGBGY-YNODCEANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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